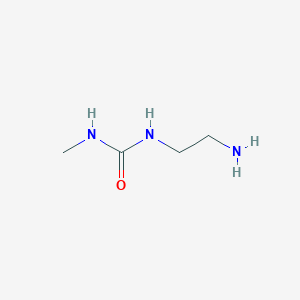

1-(2-Aminoethyl)-3-methylurea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminoethyl)-3-methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O/c1-6-4(8)7-3-2-5/h2-3,5H2,1H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFPCCTYAJBRAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474449 | |

| Record name | Urea, N-(2-aminoethyl)-N'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75930-29-9 | |

| Record name | Urea, N-(2-aminoethyl)-N'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Aminoethyl 3 Methylurea and Its Derivatives

Direct Synthesis Routes of 1-(2-Aminoethyl)-3-methylurea

The direct synthesis of this compound, a molecule with the chemical formula C4H11N3O, focuses on the efficient formation of the urea (B33335) functional group connecting an aminoethyl moiety to a methyl group. uni.lu The primary challenge lies in achieving selective monosubstitution on a difunctional starting material like ethylenediamine (B42938).

Strategies via Amine-Urea Transamidation

Transamidation is a method for forming ureas by reacting an amine with urea or a pre-existing substituted urea. This approach can be applied to synthesize this compound, typically by reacting ethylenediamine with methylurea. The process involves the displacement of an amino group from the urea molecule by the incoming amine.

The reaction mechanism is often proposed to proceed through an in-situ formation of an isocyanic acid intermediate, especially when conducted in aqueous solutions at elevated temperatures. mdpi.com Water can facilitate the proton transfer between the amine groups of urea, leading to its decomposition into isocyanic acid and ammonia (B1221849). mdpi.com The highly reactive isocyanic acid is then attacked by the primary amine (e.g., ethylenediamine) to form the desired urea product.

Historically, transamidation reactions required harsh conditions, such as the use of strong acids and prolonged heating, which could limit their applicability for substrates with sensitive functional groups. mcgill.ca However, modern methods have been developed under milder aqueous conditions, making the process more versatile. mdpi.com For instance, the reaction of urea with amines can be carried out in an inert organic solvent like xylene at temperatures between 110°C and 170°C, allowing the ammonia byproduct to escape. google.com A key challenge in synthesizing this compound via this route is controlling the reactivity of the two primary amino groups in ethylenediamine to prevent the formation of disubstituted byproducts.

Alternative Synthetic Pathways for Urea Formation

Several alternative pathways exist for the formation of the urea linkage, often providing higher yields and greater selectivity compared to transamidation.

One of the most direct and widely used methods is the reaction of a primary amine with an isocyanate. To produce this compound, ethylenediamine can be reacted with methyl isocyanate. prepchem.com Due to the high reactivity of isocyanates, this reaction typically proceeds smoothly at ambient temperatures. A critical consideration is the use of a protecting group on one of the amino groups of ethylenediamine to ensure that only mono-ureidoalkylation occurs.

Another modern and efficient method involves the reaction of amines with a cyanate (B1221674) salt, such as potassium cyanate, in the presence of a promoter. mcgill.ca An ammonium (B1175870) chloride-promoted process conducted in water under microwave irradiation has been shown to be a rapid and effective way to generate monosubstituted ureas. mcgill.ca This method is noted for its tolerance of a wide range of functional groups, including acid-labile moieties, and offers a significant improvement over older techniques that required strongly acidic conditions (pH < 3) and high temperatures for extended periods. mcgill.ca Early synthetic methods for ureas often relied on highly toxic and hazardous phosgene (B1210022) or its equivalents, making these modern alternatives far safer and more environmentally friendly. mcgill.ca

| Synthetic Pathway | Key Reagents | Typical Conditions | Key Features |

| Isocyanate Addition | Ethylenediamine (protected), Methyl isocyanate | Ambient temperature, Ether solvent prepchem.com | Direct, high-yield reaction. Requires protecting group for selectivity. |

| Cyanate Addition | Ethylenediamine, Potassium cyanate, Ammonium chloride | Microwave irradiation, Water mcgill.ca | Rapid, efficient, and compatible with sensitive functional groups. Avoids harsh acids. mcgill.ca |

| Phosgene Equivalents | Amine, Phosgene (or triphosgene) | Varies | Historical method; effective but involves highly toxic and hazardous reagents. mcgill.ca |

This table provides a summary of alternative synthetic pathways for urea formation.

Functionalization and Derivatization Approaches

The core structure of this compound serves as a scaffold that can be chemically modified to produce a diverse range of derivatives. These modifications can be introduced at the aminoethyl group or the urea nitrogens, or the entire molecule can be conjugated to other chemical entities.

Introduction of Substituents at the Aminoethyl Moiety

Modifying the aminoethyl portion of the molecule allows for the introduction of various functional groups, which can alter the compound's physical and chemical properties. This is typically achieved not by altering this compound directly, but by using a substituted ethylenediamine derivative as the starting material in the urea synthesis. For example, by starting with an N-substituted ethylenediamine, a variety of functionalities can be incorporated into the final structure. This approach is analogous to syntheses where various substituted primary amines are coupled with isocyanates to produce a library of urea derivatives. nih.gov

Modifications at the Urea Nitrogen Atoms

The urea portion of the molecule offers two nitrogen atoms for modification. The N-methyl group can be replaced by other alkyl or aryl groups by selecting a different isocyanate during the initial synthesis. For instance, using ethyl isocyanate or phenyl isocyanate instead of methyl isocyanate would yield the corresponding N-ethyl or N-phenyl derivatives, respectively. mdpi.com

Further substitution on the nitrogen atoms can lead to more complex structures. For example, N,N'-disubstituted ureas can be synthesized by reacting a substituted aminobenzothiazole with an isocyanate. mdpi.com The synthesis of 1,3-disubstituted and even trisubstituted or tetrasubstituted ureas is well-documented, often involving multi-step processes or the use of specific reagents that allow for controlled addition to the urea nitrogens. google.com

Synthesis of Conjugates and Hybrid Molecules

The this compound framework can be incorporated into larger, multi-functional molecules, known as conjugates or hybrid molecules. In these structures, the urea moiety often acts as a linker, connecting two or more distinct chemical entities.

A common strategy involves synthesizing a molecule where the urea group links a pharmacophore to another functional component. For example, hybrid molecules have been created by linking a benzothiazole (B30560) core to various substituents via a urea group. mdpi.com This is often achieved by reacting an amino-functionalized molecule with an isocyanate to form the urea bridge. mdpi.com This modular approach allows for the systematic variation of different parts of the hybrid molecule. The synthesis of "neoDegrader conjugates" illustrates how a urea-containing linker can be used to connect a cell-binding moiety to a protein-degrading component, creating a bifunctional molecule. google.comgoogle.com

| Derivatization Approach | Site of Modification | Synthetic Strategy | Example Outcome |

| Aminoethyl Functionalization | Ethylenediamine backbone | Use of a pre-functionalized amine in the initial synthesis. nih.gov | A urea with a substituted ethyl group (e.g., phenyl, hydroxyl). |

| Urea Nitrogen Modification | N1 or N3 position of urea | Selection of different isocyanates (e.g., ethyl isocyanate). mdpi.com | 1-(2-Aminoethyl)-3-ethylurea or other N-substituted analogs. |

| Conjugation/Hybridization | Entire molecule as a linker | Reacting an amino-functionalized molecule of interest with an isocyanate to form a urea bridge. mdpi.comgoogle.com | Benzothiazole-urea hybrids, complex bi-functional molecules. mdpi.com |

This table summarizes the main approaches for the derivatization of this compound.

High-Throughput Synthesis and Compound Library Generation

The efficient exploration of the chemical space surrounding a lead compound is a cornerstone of modern drug discovery and materials science. For this compound and its analogs, high-throughput synthesis (HTS) and the generation of compound libraries are critical for systematically investigating structure-activity relationships (SAR). These approaches enable the rapid synthesis of a large number of structurally related compounds, which can then be screened for desired biological or material properties. gardp.orgopenaccessjournals.com

The synthesis of libraries of urea derivatives often employs parallel synthesis techniques, where reactions are carried out simultaneously in multiple vessels, such as the wells of a microtiter plate. google.com This methodology allows for the systematic variation of different parts of the molecular scaffold. For the generation of a library based on this compound, the primary amine of a protected ethylenediamine derivative can be reacted with a diverse set of isocyanates, or a protected 1-(2-aminoethyl)amine can be reacted with various substituted methylamines to form the urea linkage.

Solid-phase synthesis is another powerful technique for generating urea-based compound libraries. acs.orgacs.org In this approach, one of the starting materials is attached to a solid support, such as a resin. The subsequent reaction steps are carried out, and excess reagents and byproducts are easily removed by washing the resin. This simplifies the purification process and is highly amenable to automation. For a this compound library, a protected ethylenediamine could be anchored to the resin, followed by reaction with different isocyanates. After the reaction is complete, the desired urea derivative is cleaved from the solid support. acs.orgacs.org

A key aspect of high-throughput synthesis is the development of robust and general reaction conditions that are applicable to a wide range of substrates. For the synthesis of urea libraries, the reaction of an amine with an isocyanate is a common and generally high-yielding method. researchgate.net The conditions are often mild, proceeding at room temperature in a suitable solvent like tetrahydrofuran (B95107) (THF). acs.org

The following data tables illustrate the application of high-throughput synthesis to generate a library of derivatives of this compound. Table 1 outlines the general reaction conditions, and Table 2 shows a representative selection of building blocks and the corresponding products with their hypothetical yields.

Table 1: General Reaction Conditions for High-Throughput Synthesis of this compound Derivatives

| Parameter | Value |

| Reaction Type | Isocyanate-Amine Coupling |

| Starting Amine | N-Boc-ethylenediamine |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Scale | 0.01 mmol |

| Purification | Scavenger resin / Filtration |

This table is a representative example based on general high-throughput urea synthesis methodologies.

Table 2: Representative Library of 1-(2-Aminoethyl)-3-substituted-urea Derivatives

| Entry | Isocyanate | Product | Hypothetical Yield (%) |

| 1 | Phenyl isocyanate | 1-(2-Aminoethyl)-3-phenylurea | 92 |

| 2 | Ethyl isocyanate | 1-(2-Aminoethyl)-3-ethylurea | 88 |

| 3 | 4-Chlorophenyl isocyanate | 1-(2-Aminoethyl)-3-(4-chlorophenyl)urea | 95 |

| 4 | Benzyl isocyanate | 1-(2-Aminoethyl)-3-benzylurea | 91 |

| 5 | tert-Butyl isocyanate | 1-(2-Aminoethyl)-3-(tert-butyl)urea | 85 |

The yields presented in this table are hypothetical and serve to illustrate the expected outcomes of a high-throughput synthesis campaign for generating derivatives of this compound.

The generation of such compound libraries, coupled with high-throughput screening, significantly accelerates the discovery of new compounds with optimized properties. gardp.orgopenaccessjournals.com The data obtained from screening these libraries provides valuable insights into the SAR, guiding the design of next-generation compounds.

Reaction Mechanisms and Chemical Transformations Involving 1 2 Aminoethyl 3 Methylurea

Mechanistic Investigations of Urea (B33335) Formation and Hydrolysis Reactions

Formation: The synthesis of 1-(2-Aminoethyl)-3-methylurea typically proceeds through the nucleophilic addition of an amine to an isocyanate. The most direct pathway involves the reaction of ethylenediamine (B42938) with methyl isocyanate. In this mechanism, the primary amino group of the ethylenediamine molecule acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen atom of the isocyanate, resulting in the formation of the substituted urea linkage. researchgate.netwikipedia.org A similar synthetic strategy has been documented for analogous compounds, where an aminoethyl group is reacted with methylisocyanate to yield the corresponding urea derivative. prepchem.com

Hydrolysis: The hydrolysis of ureas is a fundamental reaction that involves the cleavage of the amide C-N bond. libretexts.org In the case of this compound, hydrolysis would break the molecule down to produce ethylenediamine, methylamine, and carbon dioxide. This process is the reverse of a condensation reaction and involves the consumption of water. libretexts.org

Studies on related urea compounds show that the rate of uncatalyzed hydrolysis is significantly influenced by the degree of substitution on the urea nitrogens. Kinetic experiments have demonstrated that the hydrolysis rate decreases as substitution increases. mdpi.com For instance, the uncatalyzed hydrolysis of tetramethylurea is an extremely slow reaction. mdpi.com The hydrolysis can be catalyzed by acids or bases. libretexts.org Acid-catalyzed hydrolysis yields a carboxylic acid (or in this case, carbonic acid which decomposes) and the corresponding amine salts, while basic hydrolysis produces a carboxylate salt and the free amines. libretexts.org The stability of the urea group can be dramatically altered by its chemical environment, particularly through coordination with metal ions. mdpi.com

Role of Isocyanate Intermediates in Reaction Pathways

Isocyanate intermediates are central to the most common synthetic routes for producing this compound and other substituted ureas. nih.govbeilstein-journals.org Isocyanates are characterized by the R−N=C=O functional group and are highly valued as synthetic intermediates due to their electrophilic nature. wikipedia.orggaylordchemical.com

The formation of this compound relies on methyl isocyanate (CH₃NCO) as a key reactant. The isocyanate carbon is highly electrophilic and readily undergoes nucleophilic attack by amines. wikipedia.orgnih.gov The reaction between an amine and an isocyanate is a robust and high-yielding method for creating the urea functional group. wikipedia.org

Various methods exist for the preparation of isocyanates, though many historically involved hazardous reagents like phosgene (B1210022). wikipedia.orgbeilstein-journals.org Modern, milder methods have been developed, such as the Staudinger–aza-Wittig reaction, which uses an azide (B81097) and carbon dioxide to generate the isocyanate intermediate in situ. beilstein-journals.org Another approach involves the dehydration of carbamate (B1207046) salts, which can also produce an isocyanate intermediate that is then trapped by an amine to form the final urea product. gaylordchemical.com The intermediacy of isocyanates is a recurring theme in multicomponent reactions that produce complex heterocyclic structures, such as hydantoins, where a reactive isocyanate is formed and subsequently undergoes intramolecular cyclization. nih.gov

Reaction Kinetics and Thermodynamics of this compound Transformations

While specific kinetic and thermodynamic parameters for the uncatalyzed reactions of this compound are not extensively documented, valuable insights can be drawn from studies on analogous systems, particularly those involving metal catalysis.

The kinetics of urea hydrolysis are known to be slow under neutral conditions at room temperature but are significantly accelerated in the presence of catalysts, such as enzymes or metal complexes. mdpi.com The coordination of a urea's nitrogen or oxygen atom to a metal center can render the urea's carbonyl carbon more susceptible to nucleophilic attack, thereby increasing the rate of hydrolysis. mdpi.comresearchgate.net

| Reaction | Catalyst | Rate Law | Observed Rate Constant (kobs) |

|---|---|---|---|

| Urea Cleavage | [CoIII(tren)Cl₂]Cl | Second-Order | 3.89 × 10⁻⁴ M⁻¹ s⁻¹ |

The profound effect of metal coordination on hydrolysis kinetics is further illustrated by comparing the stability of different urea-containing ligands. The half-life for the hydrolysis of a urea group can decrease by several orders of magnitude when coordinated to a metal ion like Cu²⁺. mdpi.com

| Complex | Urea Moiety | Hydrolysis Half-Life (t1/2) |

|---|---|---|

| [CuL2]2+ | 1-(3-nitrophenyl)-3-phenylurea unit | ~19 minutes |

| [CuL4]2+ | 1-ethyl-3-(3-nitrophenyl)urea unit | ~2 months |

From a thermodynamic perspective, the formation of ureas from isocyanates and amines is generally a highly favorable, exothermic process, driven by the formation of a stable C-N bond. uliege.be

Metal-Catalyzed Reactions with this compound as a Substrate or Ligand

The presence of multiple nitrogen donor atoms in this compound allows it to function effectively as a ligand in coordination chemistry, while its urea group can also serve as a substrate in metal-catalyzed transformations.

As a Ligand: The primary amine and the nitrogen atoms of the urea group can coordinate with various transition metal ions, such as Cu(II) and Zn(II). mdpi.com When acting as a ligand, the compound's reactivity can be significantly altered. As noted previously, coordination to a metal ion can dramatically accelerate the hydrolysis of the urea moiety. mdpi.com This catalytic hydrolysis is mechanistically important in the function of metalloenzymes like urease and has been mimicked in synthetic systems where metal complexes promote the breakdown of urea. researchgate.net

As a Substrate: The C-N bonds within the urea group of this compound can be cleaved through metal-catalyzed reactions. Research on urease-mimicking cobalt(III) complexes has shown that they can catalytically cleave the amide bond in urea, leading to the formation of an isocyanato complex and ammonia (B1221849). researchgate.net This demonstrates that the urea itself can be the substrate for a transformation that breaks it apart. Furthermore, other metal-catalyzed reactions utilize substituted ureas as starting materials. For example, zirconocene (B1252598) dichloride has been employed as a catalyst to facilitate the formation of amides from substituted ureas in transamidation-type reactions. bath.ac.uk This opens up pathways for using ureas as synthons for other functional groups. Transition metal-catalyzed nitrene transfer reactions represent another class of powerful C-N bond-forming methods that could potentially be applied to or influenced by substrates containing urea functionalities. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy would provide information on the chemical environment of the hydrogen atoms in 1-(2-Aminoethyl)-3-methylurea. The spectrum would be expected to show distinct signals for the protons on the aminoethyl group (-CH₂-CH₂-), the methyl group (-CH₃), and the amine and urea (B33335) protons (-NH₂ and -NH-). The chemical shifts (δ), reported in parts per million (ppm), would indicate the electronic environment of each proton, while the integration of the peaks would correspond to the number of protons in each group. Spin-spin coupling would lead to signal splitting, revealing connectivity between adjacent non-equivalent protons.

¹³C NMR spectroscopy provides information about the carbon skeleton. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show four distinct signals, corresponding to the carbonyl carbon (C=O) of the urea moiety, the two carbons of the ethyl chain, and the methyl carbon. The chemical shift of the carbonyl carbon would appear significantly downfield (typically 150-180 ppm) due to its deshielding environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges as experimental data is not available.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | 155 - 165 |

| -NH- (urea) | 5.0 - 7.0 (broad) | - |

| -CH₂- (adjacent to urea NH) | 3.1 - 3.4 | 40 - 45 |

| -CH₂- (adjacent to NH₂) | 2.7 - 3.0 | 40 - 45 |

| -NH₂ (amino) | 1.5 - 3.0 (broad) | - |

| -NH- (methylurea) | 5.0 - 7.0 (broad) | - |

| -CH₃ | 2.6 - 2.9 | 25 - 30 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups within a molecule based on their characteristic vibrational frequencies.

For this compound, FT-IR and Raman spectra would be complementary. The FT-IR spectrum would likely show strong absorptions corresponding to N-H stretching of the primary amine and secondary amide groups (around 3300-3500 cm⁻¹), a very strong C=O stretch for the urea carbonyl group (around 1630-1680 cm⁻¹), and N-H bending vibrations (around 1550-1650 cm⁻¹). C-H stretching and bending vibrations from the ethyl and methyl groups would also be present.

Raman spectroscopy is particularly sensitive to non-polar bonds. While the C=O stretch would also be visible, C-C and C-N skeletal vibrations might be more prominent than in the IR spectrum. Hydrogen bonding involving the N-H and C=O groups would cause shifts in the positions and broadening of the corresponding bands, providing information on intermolecular interactions in the solid state or in solution.

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound (Note: These are estimated ranges as experimental data is not available.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| N-H (amine/urea) | Stretching | 3300 - 3500 | Strong, Broad | Medium |

| C-H (alkyl) | Stretching | 2850 - 3000 | Medium | Strong |

| C=O (urea) | Stretching | 1630 - 1680 | Very Strong | Medium |

| N-H (amine/urea) | Bending | 1550 - 1650 | Strong | Weak |

| C-N | Stretching | 1200 - 1350 | Medium | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Characterization

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The urea chromophore in this compound contains a carbonyl group with non-bonding electrons on the oxygen and nitrogen atoms. This would be expected to give rise to a weak n→π* transition at a longer wavelength (around 220-240 nm) and a more intense π→π* transition at a shorter wavelength (below 200 nm). The exact position and intensity of these absorption bands can be influenced by the solvent polarity. This technique is also highly valuable for studying the formation of metal complexes, where changes in the UV-Vis spectrum upon addition of a metal ion can indicate coordination and be used to determine stoichiometry and binding constants.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers significant structural information. For this compound (C₄H₁₁N₃O), the molecular weight is approximately 117.15 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

Electron ionization (EI) mass spectrometry would cause fragmentation of the molecule. The fragmentation pattern would be key to confirming the structure. Expected fragmentation pathways would include cleavage of the C-C bond in the ethyl chain and cleavage of the C-N bonds adjacent to the carbonyl group. Common fragments would likely include ions corresponding to the loss of the aminoethyl group or the methylamino group.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (Note: These are predicted fragments as experimental data is not available.)

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 117 | [M]⁺ | Molecular Ion |

| 74 | [CH₃NHCONH₂]⁺ | Cleavage of C-C bond |

| 57 | [CH₃NHCO]⁺ | Cleavage of C-N bond |

| 44 | [CH₂NH₂]⁺ | α-cleavage at the primary amine |

| 43 | [H₂N-C=O]⁺ | Cleavage of C-N bond |

X-ray Diffraction Studies for Solid-State Structures and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the crystal packing arrangement, showing how individual molecules interact with each other through intermolecular forces such as hydrogen bonds. The urea and amine functionalities are excellent hydrogen bond donors and acceptors, and it is expected that an extensive network of hydrogen bonds would dominate the crystal packing, linking molecules into tapes, sheets, or a three-dimensional network. This information is crucial for understanding the physical properties of the solid material.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These methods solve the Schrödinger equation (or its approximations) to provide information on molecular geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system based on its electron density. acs.orgacs.org It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems, including urea (B33335) derivatives. nih.govnih.gov

Electronic Structure: DFT calculations can elucidate the distribution of electrons within the 1-(2-Aminoethyl)-3-methylurea molecule. This includes mapping the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Geometry Optimization: A primary application of DFT is to find the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would identify the preferred conformation, considering the rotational freedom around its single bonds. Recent studies on various urea derivatives have successfully employed DFT methods, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), to determine their stable geometries. acs.orgacademicjournals.orgbiointerfaceresearch.com

Below is a hypothetical table illustrating typical geometric parameters that could be obtained for this compound from a DFT/B3LYP calculation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.25 Å |

| Bond Length | C-N (amide) | ~1.38 Å |

| Bond Length | N-C (ethyl) | ~1.46 Å |

| Bond Length | C-C (ethyl) | ~1.53 Å |

| Bond Angle | N-C-N (urea) | ~118° |

| Bond Angle | O=C-N | ~121° |

| Dihedral Angle | C-N-C-C | Varies with conformation |

Note: The data in this table is illustrative and based on typical values for similar functional groups.

Ab Initio Methods for Electronic Properties

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameterization. mdpi.comresearchgate.net These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are generally more computationally demanding than DFT but can offer higher accuracy for certain properties.

For a molecule like this compound, ab initio calculations could provide a more precise determination of electronic properties like ionization potential and electron affinity. Studies on crystalline urea have utilized ab initio methods to investigate its structure and cohesive energy. nih.gov These studies highlight the importance of accounting for effects like basis set superposition error (BSSE) and dispersion forces, which are critical for accurately describing intermolecular interactions in molecular crystals. nih.gov While computationally intensive, these methods provide a benchmark for assessing the performance of other computational techniques. nih.gov

Vibrational Frequency Predictions and Spectral Simulations

Quantum chemical calculations are instrumental in predicting the vibrational frequencies of molecules. These theoretical frequencies can be used to simulate infrared (IR) and Raman spectra, which aids in the interpretation and assignment of experimental spectral data. nih.govnih.gov

For this compound, DFT calculations (e.g., using the B3LYP functional) can compute the harmonic vibrational frequencies corresponding to its normal modes of vibration. researchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. The analysis of the Potential Energy Distribution (PED) allows for a detailed assignment of each vibrational mode to specific stretching, bending, or torsional motions of the molecule's functional groups. biointerfaceresearch.comresearchgate.net

The table below shows an example of calculated versus experimental vibrational frequencies for N-methylurea, a closely related compound. A similar analysis would be applicable to this compound.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | Amide | ~3500 | ~3430 |

| C=O Stretch | Urea | ~1700 | ~1655 |

| N-H Bend | Amide | ~1580 | ~1560 |

| C-N Stretch | Urea | ~1450 | ~1420 |

Note: Data is illustrative and based on published studies of N-methylurea. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis and Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. tandfonline.com The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, electron-deficient, and are favorable for nucleophilic attack.

For this compound, an MEP analysis would reveal a region of high negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the amino (-NH2) and secondary amine (-NH-) groups, making them potential sites for hydrogen bonding and interaction with nucleophiles. researchgate.netresearchgate.net Such analysis is crucial for understanding how the molecule interacts with biological targets or other molecules. tandfonline.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. researchgate.net It transforms the complex molecular wave function into a localized Lewis-like structure of bonds and lone pairs.

This analysis provides insights into the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the strength of intramolecular interactions. For this compound, NBO analysis could reveal:

Delocalization of the lone pairs on the nitrogen and oxygen atoms into antibonding orbitals.

The nature of the C=O and C-N bonds.

The strength of intramolecular hydrogen bonding, if present in certain conformations.

Studies on N-methylurea have used NBO analysis to investigate molecular stability arising from hyperconjugative interactions and charge delocalization. researchgate.net

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(N) | π(C=O) | ~40-60 | n → π (Resonance) |

| LP(O) | σ(C-N) | ~2-5 | n → σ (Hyperconjugation) |

| σ(C-H) | σ(N-H) | ~0.5-2 | σ → σ (Hyperconjugation) |

Note: This table presents typical E(2) values for interactions in urea-like structures and is for illustrative purposes.

Molecular Dynamics (MD) Simulations

While quantum mechanics calculations focus on the static properties of single molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities evolve over time.

For this compound, MD simulations would typically be performed in a solvent, such as water, to understand its behavior in a solution. These simulations can provide valuable information on:

Solvation and Hydration: How water molecules arrange around the solute and the nature of the hydrogen bonds formed.

Conformational Dynamics: The transitions between different conformations of the molecule over time.

Aggregation: The tendency of molecules to self-associate in solution.

Computational Studies on Molecular Recognition and Binding Mechanisms (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. mdpi.com This method is crucial for understanding potential biological activity and for drug discovery. mdpi.comnih.gov Arylurea derivatives have been investigated as potential inhibitors for various protein targets, such as VEGFR-2.

While specific docking studies for this compound are not detailed in the available literature, its structure suggests it could be investigated as a ligand for various biological targets. A typical molecular docking study would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the target protein and this compound.

Docking Simulation: Using software to place the ligand into the binding site of the receptor in many different orientations and conformations.

Scoring and Analysis: Calculating a binding affinity or docking score for each pose to estimate the strength of the interaction. mdpi.combiointerfaceresearch.com The interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and the protein's amino acid residues, are then analyzed. nih.gov

The results of such a study would indicate the binding affinity and the key interactions stabilizing the ligand-receptor complex.

Interactive Data Table: Illustrative Example of Molecular Docking Results (Note: The following data is hypothetical and for illustrative purposes only.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase A | -6.8 | ASP 150 | Hydrogen Bond (with -NH2) |

| GLU 95 | Hydrogen Bond (with C=O) | ||

| LEU 45 | Hydrophobic Interaction | ||

| Protease B | -5.9 | SER 210 | Hydrogen Bond (with N-H) |

| TYR 180 | Hydrogen Bond (with C=O) |

Prediction of Chemical Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for calculating various descriptors that predict the chemical reactivity and site selectivity of molecules. arxiv.org These descriptors help in understanding how a molecule will behave in a chemical reaction.

Key reactivity descriptors include:

Electronic Chemical Potential (μ): Related to the molecule's tendency to lose electrons. It is calculated from the ionization potential (I) and electron affinity (A) as μ ≈ -(I+A)/2. arxiv.org

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η ≈ (I-A)/2. arxiv.org

Electrophilicity (ω): A measure of the global electrophilic nature of a molecule. arxiv.org

Fukui Function (f(r)): A local descriptor that identifies which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack, thus predicting site selectivity. arxiv.org

Interactive Data Table: Hypothetical Chemical Reactivity Descriptors (Note: The following values are for illustrative purposes and would need to be determined by specific quantum chemical calculations.)

| Descriptor | Symbol | Hypothetical Value | Interpretation |

| Ionization Potential | I | 8.5 eV | Energy required to remove an electron. |

| Electron Affinity | A | 0.5 eV | Energy released when an electron is added. |

| Chemical Potential | μ | -4.5 eV | Tendency to donate electrons. |

| Chemical Hardness | η | 4.0 eV | Resistance to change in electron configuration. |

| Electrophilicity Index | ω | 2.53 eV | Global electrophilic nature. |

Based on a thorough review of available scientific literature, there is no specific research published on the coordination chemistry and metal complexation of the compound this compound. The search for synthesis and characterization of its metal complexes, its stoichiometry and stability constants, coordination geometry, electronic structure, and its role in designing specific metal chelators did not yield any relevant results.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on this specific subject as requested in the outline. The information required to populate the sections on ligand design principles, synthesis and characterization of metal complexes, stoichiometry and stability constants, coordination geometry, and the role in designing specific metal chelators for this compound is not available in the current body of scientific literature.

Supramolecular Chemistry and Self Assembly Phenomena

Hydrogen Bonding Networks in Crystalline and Solution Phases

The urea (B33335) moiety possesses two N-H groups (hydrogen bond donors) and a carbonyl oxygen (a hydrogen bond acceptor), making it an ideal synthon for constructing robust hydrogen-bonded networks. nih.gov In the solid state, simple urea crystallizes in a planar structure where the oxygen atom accepts two N-H–O hydrogen bonds. nih.gov This fundamental interaction is the primary driver for the assembly of urea derivatives.

For 1-(2-Aminoethyl)-3-methylurea, which has three N-H donors (one from the methyl-substituted nitrogen, and two from the terminal primary amine) and two primary hydrogen bond acceptors (the urea carbonyl oxygen and the lone pair on the terminal amino nitrogen), a variety of intricate hydrogen-bonding patterns are possible.

In the crystalline phase, it is expected that molecules of this compound would form extended one-dimensional chains or tapes. The most common motif in N,N'-disubstituted ureas involves a head-to-tail arrangement where the N-H of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, forming a linear tape. researchgate.netnih.gov The additional primary amino group in this compound can introduce further complexity, potentially linking these primary tapes into two- or three-dimensional networks through N-H···N or N-H···O interactions with adjacent chains.

A pertinent analogue, 1-(2-aminophenyl)-3-phenylurea , demonstrates this principle in its crystal structure. The molecules form primary chains via N-H···O hydrogen bonds involving the urea groups. These chains are then further associated into columns through additional N-H···O and N-H···N hydrogen bonds originating from the pendant amino group. researchgate.net A similar hierarchical bonding pattern is highly probable for this compound.

In solution, the extent of hydrogen bonding depends on the solvent. In non-polar solvents, the self-assembly driven by these hydrogen bonds would be strong, while in polar, protic solvents, competition from solvent molecules would disrupt the formation of large aggregates. mdpi.com

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Group | Interaction Type | Expected Role in Assembly |

|---|---|---|---|

| Urea N-H | Urea C=O | N-H···O | Formation of primary 1D tapes/chains |

| Amino N-H | Urea C=O | N-H···O | Cross-linking of primary chains |

| Urea N-H | Amino N | N-H···N | Cross-linking of primary chains |

Self-Assembly Mechanisms and Aggregate Formation (e.g., Dimers, Higher-Order Assemblies)

The strong, directional hydrogen bonds of the urea group are a primary driver for self-assembly. Urea derivatives are well-known to form a variety of aggregates, from simple dimers to complex, high-order structures like supramolecular polymers and gels. nih.govresearchgate.net

The initial step in the self-assembly of this compound would likely be the formation of dimers through the classic urea-to-urea N-H···O hydrogen bonds. These dimeric units can then propagate into linear, tape-like structures. The presence of the flexible aminoethyl chain introduces additional possibilities. Depending on conformational factors, this chain could facilitate either the extension of these linear assemblies or the formation of more complex, potentially folded or helical, structures.

Crystal Engineering of this compound and Analogues

Crystal engineering is the rational design of crystalline solids by controlling intermolecular interactions. mdpi.com The urea group is a highly reliable synthon in this field because its hydrogen-bonding patterns are predictable and robust. mdpi.comnih.gov By modifying the substituents on the urea core, it is possible to fine-tune the resulting crystal packing and solid-state properties.

For this compound, the key design elements are the urea tape synthon and the additional hydrogen-bonding capability of the amino group. In crystal engineering, this molecule could be used as a building block to construct specific, predetermined solid-state architectures. For example, co-crystallization with dicarboxylic acids could lead to the formation of salt bridges (protonated amine with carboxylate) or neutral hydrogen bonds, creating complex layered or porous structures.

The study of analogues is crucial in understanding potential crystal structures. The crystal structure of 1-(2-Aminoethyl)-3-phenylthiourea , a close analogue where the urea oxygen is replaced by sulfur, reveals that molecules are linked into tapes through intermolecular N-H···S and N-H···N hydrogen bonds. nih.gov This confirms that the aminoethyl moiety actively participates in directing the supramolecular assembly.

Table 2: Crystallographic Data for an Amino-Functionalized Urea Analogue

| Compound | System | Space Group | Key H-Bonds | Supramolecular Motif |

|---|

| 1-(2-aminophenyl)-3-phenylurea researchgate.net | Monoclinic | P2₁/c | N-H···O, N-H···N | Chains associated into columns |

This data is for an analogue and is presented to illustrate the potential packing motifs for amino-functionalized ureas.

Encapsulation and Host-Guest Chemistry in Supramolecular Architectures

Urea is historically significant in host-guest chemistry, known for its ability to form crystalline inclusion compounds, or clathrates, where guest molecules are trapped within channels formed by a helical, hydrogen-bonded urea lattice. nih.gov Beyond simple clathrates, functionalized urea derivatives are integral to the design of sophisticated host molecules that can encapsulate guests through specific hydrogen-bonding interactions. nih.gov

While a single molecule of this compound is too small and flexible to form a stable cavity on its own, it can be incorporated into larger macrocyclic or cage-like structures. In such architectures, the urea N-H groups can be oriented inwards to create a binding pocket for anionic or neutral guests that can accept hydrogen bonds. For instance, tripodal receptors based on a tris(2-aminoethyl)amine (B1216632) (TREN) scaffold, functionalized with urea groups, are known to self-assemble into dimeric capsules that can encapsulate oxoanions like sulfate (B86663) or phosphate (B84403). nist.gov The aminoethyl group in this compound is a structural component of the TREN ligand, highlighting its suitability for constructing such host systems.

Application in the Construction of Supramolecular Architectures (e.g., Molecular Clips, Cages)

Building on the principles of self-assembly and host-guest chemistry, urea derivatives are frequently used to construct complex supramolecular architectures with defined shapes and functions, such as molecular clips and cages. nih.gov These structures often utilize a more rigid framework to pre-organize multiple urea groups for cooperative binding of a guest molecule.

Molecular clips, for example, often feature two urea moieties integrated into a U-shaped scaffold. nih.govnih.gov These clips can bind flat aromatic guests, like resorcinol, through a combination of hydrogen bonding to the urea carbonyls and π-π stacking with the clip's aromatic sidewalls. nih.gov

Similarly, self-assembled cages can be formed from ligands bearing multiple urea groups. For example, Fe₄L₆ cages functionalized with urea groups have been shown to encapsulate catalysts and co-encapsulate substrates via hydrogen bonding, creating a nanoscale reaction environment that can enhance catalytic activity and selectivity. Although this compound itself is not a complete cage-forming ligand, it represents a fundamental building block that could be incorporated into more complex ligands designed for the construction of such advanced supramolecular systems. The primary amine provides a convenient attachment point for linking the urea unit to a larger, more rigid scaffold, a common strategy in the synthesis of these architectures.

Structure Activity Relationship Sar Studies of 1 2 Aminoethyl 3 Methylurea Derivatives

Impact of Substituents on Molecular Interactions

The molecular interactions of 1-(2-Aminoethyl)-3-methylurea derivatives with their biological targets are intricately governed by the nature and position of various substituents. The urea (B33335) moiety itself is a critical pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, thus forming crucial connections within a receptor's binding pocket.

Modifications to the terminal amino group of the ethylamino chain can significantly alter the compound's interaction profile. For instance, alkylation or arylation of this amine can introduce steric hindrance that may either enhance or diminish binding affinity, depending on the topology of the binding site. Furthermore, the introduction of different functional groups can modulate the electronic properties of the molecule. Electron-donating groups can increase the basicity of the terminal amine, potentially strengthening ionic interactions with acidic residues in the target protein. Conversely, electron-withdrawing groups can decrease basicity, which might be favorable in other binding scenarios.

Correlation of Structural Features with Biological Activities (In Vitro, Molecular Level)

The biological activity of this compound derivatives is a direct consequence of the molecular interactions established at the target site. In vitro assays are instrumental in quantifying these activities and establishing a clear correlation between structural features and biological outcomes.

Systematic variation of substituents has revealed key trends in activity. For example, in a series of N-substituted analogs, a clear relationship often emerges between the size and lipophilicity of the substituent and the observed biological effect. A hypothetical study on a series of 1-(2-Aminoethyl)-3-alkylurea derivatives might reveal that increasing the alkyl chain length from methyl to butyl enhances activity up to a certain point, after which further increases in chain length lead to a decrease in potency, suggesting a specific-sized hydrophobic pocket in the target protein.

The following interactive table illustrates a hypothetical SAR study on a series of this compound derivatives, showcasing how modifications to the R1 (on the terminal amino group) and R2 (on the urea nitrogen) positions could influence their in vitro inhibitory activity against a specific enzyme.

| Compound ID | R1 Substituent | R2 Substituent | In Vitro IC50 (µM) |

| 1 | H | Methyl | 15.2 |

| 1a | Methyl | Methyl | 10.5 |

| 1b | Ethyl | Methyl | 8.1 |

| 1c | Propyl | Methyl | 12.8 |

| 1d | H | Ethyl | 18.9 |

| 1e | H | Phenyl | 25.4 |

This table presents hypothetical data for illustrative purposes.

From this hypothetical data, one could infer that small alkyl substitutions at the R1 position are favorable for activity, with the ethyl group showing the highest potency. Modifications at the R2 position away from a small alkyl group appear to be detrimental to the inhibitory activity.

Advanced Applications in Chemical Synthesis and Catalysis

Potential in Advanced Materials Synthesis (e.g., Polymeric Materials, Self-Healing Materials)

Following an extensive search of scientific literature, patents, and technical reports, no specific research findings or data on the application of 1-(2-Aminoethyl)-3-methylurea in the synthesis of advanced polymeric or self-healing materials were identified. The existing body of research on polyurea and self-healing polymers focuses on other monomers and synthetic routes.

Polyureas are a versatile class of polymers typically synthesized from the reaction of isocyanates with multifunctional amines. Research into advanced polyureas explores various diamines to tune the material's mechanical and thermal properties. Similarly, the field of self-healing materials is an active area of research, with several strategies being investigated. These strategies are broadly categorized into extrinsic and intrinsic systems. Extrinsic self-healing involves embedding healing agents, such as monomers or catalysts in microcapsules, within the polymer matrix. When a crack occurs, the microcapsules rupture, releasing the healing agent to polymerize and repair the damage. Intrinsic self-healing materials are designed with dynamic chemical bonds (such as Diels-Alder adducts or disulfide bonds) or supramolecular interactions (like hydrogen bonds) that can reform after being broken, thus healing the material.

While these general principles are well-established for polyureas and self-healing systems, there is no available information detailing the specific use or potential advantages of incorporating this compound into these advanced material frameworks. Consequently, data tables and detailed research findings regarding its performance in polymeric or self-healing applications could not be generated.

Biological Interactions at the Molecular Level in Vitro Studies

Interactions with Nucleic Acids (e.g., DNA Binding Modes, Nuclease Activity)

While specific studies on the direct interaction of 1-(2-Aminoethyl)-3-methylurea with nucleic acids are not extensively documented in available literature, research on urea (B33335) and its derivatives provides insight into potential binding mechanisms. Urea is known to destabilize the helical structures of both DNA and RNA, primarily by disrupting intramolecular hydrogen bonds and weakening intermolecular interactions. nih.gov It interacts favorably with all types of nucleic acid functional groups, including heterocyclic aromatic rings, methyl groups, and phosphate (B84403) oxygen atoms. nih.gov

Computational and experimental studies have elucidated several ways urea moieties can interact with nucleobases:

Hydrogen Bonding: Urea can form direct hydrogen bonds with purine (B94841) bases and water-mediated hydrogen bonds with pyrimidines. nih.gov

Stacking Interactions: The urea functional group can participate in π-stacking interactions with the aromatic rings of nucleobases, a phenomenon that plays a significant role in the denaturation of nucleic acids. nih.govnih.gov This includes both NH-π and π-π stacking arrangements. nih.gov

Some DNA binding proteins have shown a remarkable ability to locate their specific binding sites even in high concentrations of urea (up to 8M), indicating that while urea can be a general denaturant, specific high-affinity protein-DNA interactions can overcome its effects. nih.gov

Regarding nuclease activity, certain DNA repair enzymes, such as endonuclease III, recognize and excise urea lesions that form within DNA as a result of oxidative damage. nih.govembopress.org However, there is no evidence to suggest that this compound or similar simple urea derivatives possess intrinsic nuclease activity, meaning they are not known to cleave nucleic acid structures themselves.

Enzyme Inhibition Mechanisms (e.g., Urease Inhibition, PI3K Inhibition)

The urea scaffold is a common feature in many enzyme inhibitors. The two NH groups and the carbonyl oxygen of urea act as excellent hydrogen bond donors and acceptors, respectively, allowing these molecules to bind with high affinity to enzyme active sites. nih.gov

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate (B1207046). nih.gov Its inhibition is a key therapeutic strategy for treating infections caused by urease-producing bacteria like Helicobacter pylori. nih.gov Urea derivatives are a major class of urease inhibitors. nih.govnih.gov Inhibition mechanisms often involve the inhibitor mimicking the natural substrate (urea) and coordinating with the nickel ions in the enzyme's active site. acs.org The potency of inhibition can be influenced by various substituents on the urea core, which may introduce steric hindrance or form additional stabilizing interactions within the active site. nih.gov

Table 1: Examples of Urease Inhibitors and Their Characteristics

| Inhibitor Class | Example Compound | Inhibition Mechanism | Key Interactions |

|---|---|---|---|

| Hydroxamic Acids | Acetohydroxamic acid | Active-site directed; coordinates with Ni(II) ions. | Binds to the dinuclear nickel center, mimicking a substrate-bound state. |

| Phosphoramidates | N-(n-Butyl)thiophosphoric triamide (NBPT) | Mechanism-based; requires enzymatic conversion to the active oxon analog. | The active form blocks the active site flap, preventing substrate entry. |

| Thiourea Derivatives | Substituted thioureas | Competitive inhibition. | The thiocarbonyl group coordinates with the nickel ions in the active site. |

| Benzoylselenoureas | BSU derivatives | Competitive inhibition. | The selenium and oxygen atoms coordinate with the Ni(II) ions in the urease active site. acs.org |

PI3K Inhibition

The Phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for regulating cell growth, proliferation, and survival; its dysregulation is frequently associated with cancer. researchgate.netresearchgate.net Consequently, PI3K inhibitors are a major focus of cancer drug discovery. researchgate.netselleckchem.com While specific data on this compound is unavailable, the broader class of urea derivatives has been explored for PI3K inhibition. researchgate.netacs.org Studies have shown that urea-containing compounds can act as potent inhibitors of PI3Kα and mTOR at nanomolar concentrations. researchgate.net In murine kidney cells, urea itself has been observed to increase PI3K activity, suggesting a role for the pathway in the cellular response to urea stress. nih.gov

Interaction with Specific Protein Targets (e.g., Receptor Agonism/Antagonism, Kinase Inhibition)

The urea moiety is a key pharmacophore in numerous drugs that target specific proteins like G-protein coupled receptors (GPCRs) and kinases. nih.gov Its hydrogen bonding capability is critical for stabilizing the drug-receptor complex. nih.gov

Receptor Agonism/Antagonism

Urea derivatives have been successfully developed as modulators of various receptors. For example, Cariprazine is a urea-containing partial agonist of the dopamine (B1211576) D2/D3 receptors used to treat schizophrenia, while Lisuride is a dopamine agonist for Parkinson's disease. nih.gov A class of urea compounds has also been discovered that act as high-affinity agonists for the niacin receptor GPR109A. nih.gov

Kinase Inhibition

Many clinically evaluated kinase inhibitors feature a bis-aryl urea structure. researchgate.net This scaffold is highly effective because the urea functionality can form crucial hydrogen bonds with conserved residues in the ATP-binding pocket of kinases. nih.govcolumbia.eduacs.org For instance, in p38 MAP kinase, the two urea NH groups often form bidentate hydrogen bonds with the side chain of a conserved glutamic acid residue (Glu71), while the urea carbonyl can bond with a backbone amide. nih.govcolumbia.edu This interaction stabilizes a specific inactive conformation of the kinase, preventing ATP from binding. columbia.edu Similarly, urea-based inhibitors have been developed for Rho-associated kinase (ROCK), where the urea group forms key interactions in the ATP-binding site. acs.orgnih.gov

Table 2: Examples of Urea-Based Kinase Inhibitors and Their Targets

| Inhibitor | Kinase Target | Mechanism of Action |

|---|---|---|

| Sorafenib | Multi-kinase (Raf-1, VEGFR, PDGFR) | Binds to the ATP pocket, inhibiting angiogenesis and cell proliferation. researchgate.net |

| Diaryl ureas | p38 MAP kinase | Stabilizes an inactive (DFG-out) conformation of the kinase. nih.govcolumbia.edu |

| Urea-based derivatives | Rho-associated kinase (ROCK) | Binds to the hinge region and other key residues in the ATP-binding site. acs.org |

In Vitro Assays for Molecular Target Engagement

Confirming that a small molecule interacts with its intended molecular target within a cellular environment is a critical step in drug discovery. frontiersin.org A variety of in vitro assays are employed to measure this "target engagement". nih.govresearchgate.net These methods provide evidence that a compound binds to its target and can help establish structure-activity relationships. frontiersin.org

Commonly used techniques include:

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding. A ligand-bound protein is typically more resistant to heat-induced denaturation. CETSA is a powerful, label-free technique that can be used in intact cells and cell lysates. frontiersin.orgnih.gov

Bioluminescence Resonance Energy Transfer (BRET): BRET is a proximity-based assay that measures the interaction between a target protein fused to a bioluminescent donor (e.g., luciferase) and a small molecule or another protein tagged with a fluorescent acceptor. It is highly useful for studying GPCRs and other membrane proteins. acs.org

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF is a high-throughput method used with purified proteins. It monitors protein unfolding by tracking the fluorescence of a dye that binds to exposed hydrophobic regions as the protein denatures with increasing temperature. Ligand binding increases the melting temperature (Tm). frontiersin.org

Immunoassays: Techniques like Western blotting or AlphaLISA can quantify the levels of a target protein or its phosphorylated state in response to an inhibitor. A change in the phosphorylation status of a kinase's substrate, for example, provides indirect but powerful evidence of target engagement. nih.gov

Ligand-Protein Binding Studies

Understanding the precise molecular interactions between a ligand like this compound and its protein target is fundamental to rational drug design. These studies aim to characterize the binding affinity, kinetics, and the specific three-dimensional structure of the ligand-protein complex.

The urea moiety is particularly adept at forming specific and strong interactions. The donor-acceptor hydrogen bonding capability is a primary driver of its molecular recognition and biological activity. nih.gov Beyond hydrogen bonding, urea groups can engage in favorable π-stacking interactions with aromatic amino acid side chains (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding pocket. nih.govnih.gov

Several experimental and computational methods are used to elucidate these interactions:

X-ray Crystallography: This technique provides high-resolution, three-dimensional structural information of a ligand bound to its protein target, revealing the precise orientation and key atomic contacts, such as hydrogen bonds and hydrophobic interactions. columbia.edu

Molecular Docking and Molecular Dynamics (MD) Simulations: These computational methods predict the preferred binding mode of a ligand within a protein's active site. acs.org MD simulations can further assess the stability of the ligand-protein complex over time and analyze the flexibility of individual amino acid residues upon ligand binding. acs.org

Fluorescence Spectroscopy: This method can be used to determine the binding affinity between a protein and a ligand. For example, the affinity of an inhibitor for the enzyme lysozyme (B549824) was determined by monitoring changes in fluorescence as urea concentration increased. nih.gov

By combining these approaches, researchers can build a detailed picture of how urea-containing compounds, including this compound, achieve their biological effects at the molecular level.

An exploration of the chemical compound this compound reveals a molecule with significant potential for future research and application. As scientific inquiry advances, several emerging avenues are poised to unlock the full capabilities of this and similar urea derivatives. These future directions leverage cutting-edge technologies and methodologies to deepen our understanding and expand the utility of such compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.